7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
CAS No.: 1346446-96-5
Cat. No.: VC2855229
Molecular Formula: C10H12ClNO4
Molecular Weight: 245.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346446-96-5 |
|---|---|
| Molecular Formula | C10H12ClNO4 |
| Molecular Weight | 245.66 g/mol |
| IUPAC Name | 7-chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
| Standard InChI | InChI=1S/C10H12ClNO4/c1-13-10(14-2)7-6(11)5-12-9-8(7)15-3-4-16-9/h5,10H,3-4H2,1-2H3 |
| Standard InChI Key | MFZAXAGRAFMJGA-UHFFFAOYSA-N |
| SMILES | COC(C1=C2C(=NC=C1Cl)OCCO2)OC |
| Canonical SMILES | COC(C1=C2C(=NC=C1Cl)OCCO2)OC |
Introduction
Chemical Structure and Properties
Structural Features
7-Chloro-8-(dimethoxymethyl)-2,3-dihydro- dioxino[2,3-b]pyridine belongs to the class of heterocyclic compounds containing multiple heteroatoms. Its core structure consists of a pyridine ring fused with a 1,4-dioxane ring, forming a bicyclic system. The compound's structural uniqueness arises from the specific substitution pattern, with a chlorine atom positioned at the 7-position and a dimethoxymethyl group at the 8-position. This particular arrangement of functional groups contributes to the compound's chemical behavior and potential biological activities.
The bicyclic structure creates a rigid framework that may serve as a valuable scaffold for medicinal chemistry applications, while the chlorine and dimethoxymethyl substituents provide sites for potential further modification or specific interaction with biological targets.
Physical and Chemical Properties
The physical and chemical properties of 7-Chloro-8-(dimethoxymethyl)-2,3-dihydro- dioxino[2,3-b]pyridine are summarized in Table 1.
Table 1: Physical and Chemical Properties of 7-Chloro-8-(dimethoxymethyl)-2,3-dihydro- dioxino[2,3-b]pyridine
| Property | Value |
|---|---|
| Physical Form | Solid |
| Molecular Formula | C10H12ClNO4 |
| Molecular Weight | 245.66 g/mol |
| CAS Number | 1346446-96-5 |
| MDL Number | MFCD20487088 |
| PubChem Substance ID | 329772337 |
The compound exists as a solid at room temperature and exhibits chemical properties consistent with its heterocyclic nature. The presence of the dioxane ring, pyridine nitrogen, chlorine atom, and dimethoxymethyl group collectively influence its solubility, reactivity, and potential for intermolecular interactions.
Identification Data
For research and analytical purposes, several identification parameters are available for 7-Chloro-8-(dimethoxymethyl)-2,3-dihydro- dioxino[2,3-b]pyridine, as detailed in Table 2.
Table 2: Identification Parameters for 7-Chloro-8-(dimethoxymethyl)-2,3-dihydro- dioxino[2,3-b]pyridine
These identification parameters provide unique identifiers that allow researchers to unambiguously reference the compound in chemical databases and literature. The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations provide standardized representations of the molecular structure that can be interpreted by chemical software applications.
| Supplier | Product Code | Form | Notes |
|---|---|---|---|
| Sigma-Aldrich | ADE001336 | Solid | Part of a collection of unique chemicals for early discovery researchers |
| Vulcan Chem | VC2855229 | Not specified | For research use only |
Sigma-Aldrich specifically notes that they provide this product to early discovery researchers as part of a collection of unique chemicals . The compound is sold "as-is" without warranties regarding its fitness for particular purposes, emphasizing its status as a research chemical rather than a material for therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume